molecular formula C14H17F2NO3S B2990439 3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320572-47-0

3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2990439
CAS No.: 2320572-47-0
M. Wt: 317.35
InChI Key: VZOODQCOLOWWCY-UHFFFAOYSA-N
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Description

3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with fluorine and methoxybenzenesulfonyl groups

Preparation Methods

The synthesis of 3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the preparation of the bicyclic core. The synthetic route may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the methoxybenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride in the presence of a base.

Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s fluorinated structure could be useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other fluorinated bicyclic structures and sulfonyl derivatives. For example:

    8-Fluoro-8-azabicyclo[3.2.1]octane: Lacks the methoxybenzenesulfonyl group but shares the bicyclic core.

    3-Fluoro-4-methoxybenzenesulfonyl derivatives: These compounds have similar functional groups but different core structures.

The uniqueness of 3-Fluoro-8-(3-fluoro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane lies in its combination of fluorine atoms, the bicyclic core, and the methoxybenzenesulfonyl group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3S/c1-20-14-5-4-12(8-13(14)16)21(18,19)17-10-2-3-11(17)7-9(15)6-10/h4-5,8-11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOODQCOLOWWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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